molecular formula C9H16INO2 B1344807 Tert-butyl 3-iodopyrrolidine-1-carboxylate CAS No. 774234-25-2

Tert-butyl 3-iodopyrrolidine-1-carboxylate

Cat. No. B1344807
CAS RN: 774234-25-2
M. Wt: 297.13 g/mol
InChI Key: CFTPTQLIAIOWLK-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 774234-25-2 . It has a molecular weight of 297.14 . The IUPAC name for this compound is tert-butyl 3-iodo-1-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid . It has a predicted density of 1.56±0.1 g/cm3 and a predicted boiling point of 300.7±35.0 °C .

Scientific Research Applications

1. Synthesis of Pharmaceutically Active Substances

Tert-butyl 3-iodopyrrolidine-1-carboxylate is used as a building block in the synthesis of various pharmaceutically active substances. For example, an economical synthesis process was developed for tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, starting from L-aspartic acid, which is crucial for industrial preparation of pharmaceuticals (Han et al., 2018).

2. Chiral Auxiliary and Dipeptide Synthesis

The compound has been used in chiral auxiliary applications and as a chiral Aib building block in dipeptide synthesis. This application is significant in the synthesis of enantiomerically pure compounds, demonstrating its versatility in chemical synthesis (Studer, Hintermann & Seebach, 1995).

3. Antibacterial Agent Synthesis

This compound derivatives have been synthesized and tested for antibacterial activities. These derivatives demonstrate potent in vitro and in vivo antibacterial properties, making them candidates for clinical evaluation as new antibacterial agents (Bouzard et al., 1989).

4. Mechanism and Application in Organic Synthesis

The compound has been studied for its mechanism in tert-butyloxycarbonyl (Boc) group migration via a base-generated alkoxide. This understanding is crucial for applications in organic synthesis, especially for compounds involving tert-butyloxycarbonyl protections (Xue & Silverman, 2010).

5. Photooxidation and Pyrrole Synthesis

The compound has been utilized in the photooxidation of pyrroles, leading to the production of bipyrrolic products. This process is important for the synthesis of complex pyrrole-based structures, which are relevant in various chemical applications (Wasserman et al., 1996).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statement is P280 , which means protective gloves/protective clothing/eye protection/face protection should be used.

properties

IUPAC Name

tert-butyl 3-iodopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPTQLIAIOWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631558
Record name tert-Butyl 3-iodopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

774234-25-2
Record name tert-Butyl 3-iodopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-iodopyrrolidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

Imidazole (2.62 g, 38.5 mmol), triphenylphosphine (10.1 g, 38.5 mmol), and tert-butyl 3-hydroxypyrrolidine-1-carboxylate (6.0 g, 32 mmol) were combined in 20 mL of THF and cooled in an ice bath. A freshly prepared solution of iodine (9.76 g, 38.5 mmol) in 20 mL of THF was then added at the rate of maintaining the internal temperature below 12° C. After the addition was complete, the reaction was allowed to warm to RT and stirred for 16 h. The reaction mixture was partitioned between MeOtBu and 10% NaHSO3. The aqueous layer was back extracted with MeOtBu (2×) and the combined orgnia layers were washed with brine, dried (Na2SO4) and concentrated. The crude material was chromatographed through a Redi-Sep pre-packed silica gel column (120 g), eluting with a gradient of 0% to 20% EtOAc in hexane, to provide tert-butyl 3-iodopyrrolidine-1-carboxylate as a colorless oil. MS (ESI, pos. ion) m/z: 241.6 (M−56).
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
9.76 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A round bottom flask was charged with 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (5.0 g, 0.027 mol), triphenylphosphine (10.5 g, 0.0401 mol), iodine (10.16 g, 0.0401 mol), imidazole (2.72 g, 0.0401 mol), and methylene chloride (90 mL). The reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered, and the collected solids were washed with methylene chloride. The combined organic layers were concentrated. The resulting crude product was dissolved in ethyl acetate, and the organic phase was washed with water. The ethyl acetate layer was washed with a 3:1 mixture of water and methanol to remove triphenylphosphine oxide. The ethyl acetate layer was then washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product was loaded onto a 330 gram silica gel column. Flash chromatography afforded 3-iodo-pyrrolidine-1-carboxylic acid tert-butyl ester (6.9 g, 87%). 1H NMR (400 MHz, CDCl3) δ ppm 4.31-4.42 (m, 1H), 3.84 (dd, J=12.60, 6.30 Hz, 1H), 3.67-3.79 (m, 1H), 3.54-3.64 (m, 1H), 3.40-3.49 (m, 1H), 2.20-2.32 (m, 2H), 1.48 (s, 8H). MS cald. for C5H71NO2 [(M-C4H9)+] 241, obsd. 241.7, 282.7 [(M-C4H9+41)+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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